Ammonium 7-chloro-2,1,3-benzoxadiazole-4-sulfonate
Description
Historical Perspectives and Evolution of Benzoxadiazole-Based Reagents in Chemical Research
The journey of benzoxadiazole derivatives in chemical research is marked by their evolution into critical tools for analysis and bio-conjugation. rsc.org Initially recognized for their unique heterocyclic structure, research rapidly expanded to exploit their fluorescent properties. frontiersin.org A key application that emerged was their use as fluorogenic reagents, which are molecules that become fluorescent upon reacting with a specific target. rsc.org
Compounds like 4-chloro-7-nitrobenzofurazan (B127121) became widely used as fluorescent tags to label proteins and peptides. rsc.org This historical context paved the way for the development of second-generation reagents, including those with sulfonate and varied halogen substituents, to refine properties such as reactivity, selectivity, and solubility for more specialized applications, particularly in bio-analytical chemistry. rsc.org
Significance of Sulfonate Functionality in Benzoxadiazole Chemistry
The incorporation of a sulfonate group (—SO₃⁻) into the benzoxadiazole framework imparts several crucial properties. Sulfonates are the conjugate bases of strong sulfonic acids, making them stable, non-oxidizing, and generally colorless anions in water. wikipedia.org Their most significant contribution in the context of benzoxadiazole reagents is the enhancement of water solubility. rsc.orgwikipedia.org
This feature is particularly advantageous for biological applications. For instance, when a reagent like Ammonium (B1175870) 7-chloro-2,1,3-benzoxadiazole-4-sulfonate is used to label biomolecules such as peptides or proteins, the resulting fluorescent adduct retains a hydrophilic character. rsc.org This prevents the introduction of unwanted hydrophobicity, which could alter the biomolecule's natural conformation or lead to aggregation, thereby enhancing the reliability of analytical assays. rsc.org Furthermore, sulfonate groups can influence the electronic properties of the aromatic ring, affecting the reactivity and photophysical characteristics of the molecule. frontiersin.org
Comparative Analysis of Halogen Substituents in Benzoxadiazole Sulfonates
The identity of the halogen substituent on the benzoxadiazole sulfonate ring is a critical determinant of the reagent's chemical behavior. The electron-withdrawing nature of halogens activates the aromatic ring for nucleophilic aromatic substitution, which is the primary reaction mechanism for labeling target molecules like thiols. However, the degree of this activation and the resulting photophysical properties vary significantly between different halogens, most notably between chloro and fluoro substituents.
The substitution of a chlorine atom with a fluorine atom at the 7-position of the benzoxadiazole-4-sulfonate framework leads to profound differences in reactivity. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect makes the carbon atom to which it is attached highly electrophilic and susceptible to nucleophilic attack.
Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F) demonstrates significantly higher reactivity compared to its chloro analog, Ammonium 7-chloro-2,1,3-benzoxadiazole-4-sulfonate (SBD-Cl). researchgate.netnih.gov Research indicates that the replacement of chlorine with fluorine can increase the reactivity of the reagent toward thiols by as much as 50-fold. researchgate.net This enhanced reactivity allows for labeling reactions to be performed under milder conditions (lower temperature or shorter time), which is beneficial when working with sensitive biological samples. rsc.orgnih.gov
While both chloro- and fluoro-substituted benzoxadiazoles yield fluorescent products, the nature of the halogen can subtly influence the photophysical properties, such as the absorption and emission maxima. However, the most pronounced and synthetically valuable difference remains the superior reactivity conferred by the fluoro substituent.
| Feature | This compound (SBD-Cl) | Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F) |
|---|---|---|
| Reactivity with Thiols | Standard reactivity | Superior reactivity (approx. 50-fold greater than SBD-Cl) researchgate.netnih.gov |
| Typical Reaction Conditions | Requires higher temperatures (e.g., 60°C) and pH >9 rsc.org | Allows for milder reaction conditions nih.gov |
| Primary Application | Fluorogenic labeling of thiols | More efficient fluorogenic labeling of thiols, especially for sensitive substrates researchgate.netnih.gov |
Overview of Academic Research Trajectories for this compound and its Analogs
The academic research trajectory for this compound (SBD-Cl) is intrinsically linked to the broader goal of developing highly efficient and specific fluorogenic reagents for detecting thiols in biological systems. SBD-Cl was among the key reagents developed for this purpose, offering water solubility and the ability to form fluorescent adducts with sulfhydryl compounds. rsc.org
However, research quickly evolved towards optimizing reactivity to achieve faster and more quantitative labeling under biologically compatible conditions. This led to the synthesis and investigation of its fluoro analog, Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F). researchgate.netnih.gov The superior performance of SBD-F established a clear research trend: the modification of halogen substituents to fine-tune reaction kinetics. Subsequent research has explored other analogs, such as those incorporating benzoselenadiazole and benzothiadiazole cores, in a continuing effort to develop probes with a wider range of photophysical properties, including different excitation and emission wavelengths, for multiplexed detection and advanced bioimaging applications. researchgate.net
Structure
3D Structure of Parent
Properties
IUPAC Name |
azanium;4-chloro-2,1,3-benzoxadiazole-7-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O4S.H3N/c7-3-1-2-4(14(10,11)12)6-5(3)8-13-9-6;/h1-2H,(H,10,11,12);1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHXPBLOMHGYOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)Cl)S(=O)(=O)[O-].[NH4+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81377-14-2 | |
| Record name | 4-Chloro-7-sulfobenzofurazan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081377142 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthetic Methodologies and Precursor Chemistry of Ammonium 7 Chloro 2,1,3 Benzoxadiazole 4 Sulfonate
Synthetic Pathways for the Benzoxadiazole Ring System Construction
The construction of the 2,1,3-benzoxadiazole (benzofurazan) ring system is a foundational step in the synthesis of the target compound. A common and effective method begins with the cyclization of 2-nitroaniline. This process can be achieved through a reaction with sodium hypochlorite (B82951) in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) in a basic medium to yield the N-oxide derivative. nih.gov Subsequent reduction of the N-oxide group, for instance with triphenylphosphine (B44618) (PPh3) in xylene, affords the 2,1,3-benzoxadiazole ring. nih.govfrontiersin.org
Another synthetic route involves the condensation of o-aminophenols with carboxylic acids or their derivatives. This reaction can be facilitated by reagents such as polyphosphoric acid at elevated temperatures. While this method is versatile for creating various substituted benzoxazoles, the selection of starting materials is crucial for directing the synthesis towards the desired 7-chloro-4-sulfonate substitution pattern. researchgate.net
Functionalization Routes to Introduce Sulfonate and Chloro Groups
The introduction of the sulfonate and chloro groups onto the benzoxadiazole ring is a critical functionalization step. One direct approach is the sulfonation of a pre-existing chloro-substituted benzoxadiazole. For example, 4-chloro-2,1,3-benzoxadiazole can be treated with a sulfonating agent to introduce the sulfonic acid group. The position of this new group is influenced by the directing effects of the existing chloro substituent and the inherent reactivity of the benzoxadiazole ring system.
Alternatively, the synthesis can begin with a precursor that already contains the desired functionalities. For instance, refluxing 4-chloro-7-nitro-2,1,3-benzoxadiazole with a suitable nucleophile can lead to the desired substitution pattern. anjs.edu.iqanjs.edu.iq The final step in the synthesis of the title compound is the formation of the ammonium (B1175870) salt, typically by treating the sulfonic acid derivative with a source of ammonia.
Derivatization Strategies from Ammonium 7-chloro-2,1,3-benzoxadiazole-4-sulfonate to Related Analogs
This compound serves as a versatile platform for the synthesis of various analogs with tailored properties for specific applications.
Conversion to Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F)
A significant derivatization is the conversion to ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F). nih.gov This is typically achieved through a halogen exchange (HALEX) reaction, where the chloro group at the 7-position is substituted by a fluoride (B91410) ion. This nucleophilic aromatic substitution is often carried out using a fluoride salt, such as potassium fluoride, in an appropriate solvent. SBD-F is noted for its superior reactivity as a fluorogenic reagent for thiols compared to its chloro analog. nih.gov
Synthesis of Other Substituted Benzoxadiazole Sulfonates and Related Derivatives
The chloro group in this compound is a reactive site for nucleophilic substitution, allowing for the synthesis of a diverse range of derivatives. nih.govfrontiersin.orgresearchgate.netanjs.edu.iqanjs.edu.iqjapsonline.comresearchgate.net Reactions with various nucleophiles such as amines, thiols, and alkoxides can introduce a wide array of functional groups at the 7-position. These modifications are instrumental in developing novel fluorescent probes and other specialized chemical tools. For instance, the reaction with cysteine-containing peptides can be catalyzed by molecular sieves under mild conditions. rsc.org This highlights the utility of this compound as a precursor for bioconjugation.
Methodological Advancements in Synthetic Yield and Selectivity for Benzoxadiazole Sulfonate Synthesis
Ongoing research in the synthesis of benzoxadiazole sulfonates aims to enhance reaction yields and improve the selectivity of the synthetic steps. This includes the optimization of reaction conditions, such as temperature, pH, and reaction time, to maximize product formation and minimize side reactions. For example, in the derivatization with thiols, optimal conditions have been identified as pH 9.5 at 60°C for 1 hour to achieve high fluorescence. nih.gov
Furthermore, the development of new catalytic systems and the use of alternative reagents are being explored to streamline the synthetic process. The goal is to develop more efficient and environmentally benign methods for the production of these valuable compounds. The table below summarizes key synthetic transformations and reagents involved in the preparation and derivatization of the title compound.
| Transformation | Starting Material | Reagent(s) | Product |
| Benzoxadiazole Ring Formation | 2-Nitroaniline | 1. NaOCl, TBAB 2. PPh3, Xylene | 2,1,3-Benzoxadiazole |
| Derivatization to Fluoro Analog | This compound | Fluoride Salt (e.g., KF) | Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate |
| Thiol Conjugation | This compound | Thiol-containing compound (e.g., Glutathione) | Thioether derivative |
Reactivity and Mechanistic Investigations of Ammonium 7 Chloro 2,1,3 Benzoxadiazole 4 Sulfonate
Nucleophilic Aromatic Substitution (SNAr) Reactions at the C-7 Position
The primary mode of reactivity for Ammonium (B1175870) 7-chloro-2,1,3-benzoxadiazole-4-sulfonate involves nucleophilic aromatic substitution (SNAr) at the carbon atom bearing the chloro group (C-7). The 2,1,3-benzoxadiazole ring is inherently electron-deficient, and this effect is amplified by the strong electron-withdrawing nature of the sulfonate group at the C-4 position. rsc.org This electronic arrangement significantly activates the C-7 position towards attack by nucleophiles.
The reaction proceeds via a two-step addition-elimination mechanism characteristic of SNAr reactions. A nucleophile first attacks the electron-deficient C-7, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov Subsequently, the chloride ion, being a good leaving group, is expelled, restoring the aromaticity of the ring and yielding the substituted product. This reactivity is a cornerstone of the application of SBD-Cl and its derivatives as labeling agents for various nucleophilic species. rsc.org
Chemoselectivity Profiles with Diverse Nucleophiles
Specificity and Reactivity Towards Thiol Groups in Chemical Systems
Ammonium 7-chloro-2,1,3-benzoxadiazole-4-sulfonate and its analogs exhibit a pronounced chemoselectivity for thiol groups (R-SH). nih.govcore.ac.ukmdpi.com The high nucleophilicity of the thiolate anion (R-S⁻), which is readily formed under neutral to basic conditions, drives the reaction. chemistrysteps.com This specificity allows for the selective labeling of cysteine residues in peptides and proteins, as well as other low-molecular-weight thiols in complex biological matrices. rsc.org
The reaction with thiols results in the formation of a stable thioether linkage, yielding a fluorescent S-adduct. nih.gov This property is widely exploited in the development of fluorogenic probes for thiol quantification. mdpi.comresearchgate.net The reaction is generally clean, with the S-adduct being the primary product under controlled conditions. nih.gov
Kinetic Studies of Reactivity Compared to Fluoro-Analogs
Kinetic investigations have demonstrated that the fluoro-analog, Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F), is a more reactive thiol-modifying agent than SBD-Cl. The substitution of chlorine with fluorine, a more electronegative atom, enhances the electrophilicity of the C-7 position, thereby increasing the rate of nucleophilic attack.
Studies have shown that SBD-F reacts with thiols, such as glutathione (B108866), significantly faster than SBD-Cl. nih.gov For instance, the reaction rate of the fluoro-derivative 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (B43410) (ABD-F) with homocysteine is over 30 times faster than that of its corresponding sulfonate analog, SBD-F. researchgate.netresearchgate.net Similarly, replacing the chloro group with a fluoro group in the parent compound was found to increase reactivity toward thiols by about 50-fold. researchgate.net This superior reactivity allows for the use of milder reaction conditions and shorter incubation times when using the fluoro-analogs. nih.govresearchgate.net
| Compound | Relative Reactivity with Thiols | Reference |
|---|---|---|
| This compound (SBD-Cl) | Base Reactivity | nih.gov |
| Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F) | ~50-fold greater than SBD-Cl | researchgate.net |
| 4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F) | >30-fold greater than SBD-F with homocysteine | researchgate.net |
Influence of Reaction Conditions (e.g., pH, Temperature) on Product Formation and Yield
The reaction between this compound and thiols is highly sensitive to reaction conditions, particularly pH and temperature.
pH: The reaction rate is markedly dependent on the pH of the medium. The nucleophilic species in this reaction is the thiolate anion (R-S⁻), not the protonated thiol (R-SH). nih.gov Therefore, the reaction proceeds more efficiently under basic conditions, which favor the deprotonation of the thiol group to form the more nucleophilic thiolate. Optimal pH values for the reaction are typically in the range of 7 to 9.5. core.ac.uknih.gov For the related compound 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl), kinetic anomalies have been observed at pH values above 5, suggesting complex reaction pathways. nih.govcore.ac.uk
Temperature: Temperature also plays a crucial role in the reaction kinetics. While the reaction can proceed at room temperature, elevated temperatures are often employed to increase the reaction rate and ensure complete derivatization, especially for less reactive thiols or when using the less reactive SBD-Cl. rsc.org For example, optimal conditions for the reaction of the more reactive SBD-F with glutathione are reported to be 60°C for one hour. nih.gov For the derivatization of amino acids with the related NBD-Cl, temperatures of 50°C are common. dergipark.org.tr
| Reagent | Substrate | Optimal pH | Optimal Temperature (°C) | Reference |
|---|---|---|---|---|
| SBD-F | Glutathione | 9.5 | 60 | nih.gov |
| NBD-Cl | Proteins | 7-8 | Not Specified | core.ac.uk |
| ABD-F | Homocysteine | 8.0 | 50 | researchgate.net |
| NBD-Cl | Amlodipine (amine) | 9.0 | 50 | dergipark.org.tr |
Investigations into Reaction Intermediates and Transition States
The SNAr reaction of halogenated 2,1,3-benzoxadiazoles with nucleophiles is generally understood to proceed through a discrete, two-step mechanism involving a stable intermediate. Kinetic and spectroscopic studies on the reaction of the analogous compound 4-chloro-7-nitrobenzofurazan (NBD-Cl) with thiols provide insight into this process. These studies suggest the formation of at least two products in addition to the expected 4-thio derivative. nih.gov
Fluorescence Characteristics and Spectroscopic Principles of Benzoxadiazole Sulfonates
Elucidation of Molecular Structure through Advanced Spectroscopic Techniques (e.g., NMR, MS)
The precise molecular structure of Ammonium (B1175870) 7-chloro-2,1,3-benzoxadiazole-4-sulfonate and its derivatives is paramount for understanding their chemical reactivity and fluorescence characteristics. Advanced spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for this purpose.
Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule with high accuracy, confirming its elemental formula. Fragmentation patterns observed in the mass spectrum offer additional structural information, revealing the connectivity of different functional groups. For Ammonium 7-chloro-2,1,3-benzoxadiazole-4-sulfonate, MS would confirm the presence of chlorine and sulfur through their characteristic isotopic patterns. The combination of NMR and MS data provides a comprehensive and unambiguous structural elucidation of these fluorescent probes. nih.govresearchgate.net
Fundamental Principles of Fluorescence in Benzoxadiazole Conjugates
The fluorescence of benzoxadiazole conjugates is governed by the principles of electron excitation and subsequent relaxation. These molecules typically consist of an electron-donating group and an electron-withdrawing group, a configuration that is crucial for their fluorescent properties.
Excitation and Emission Characteristics of Thiol Adducts
This compound (SBD-Cl) and its fluoride (B91410) analog, Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F), are well-known fluorogenic reagents for thiols. nih.gov The reaction of the 7-chloro or 7-fluoro substituent with a thiol group (R-SH) results in the formation of a highly fluorescent thioether derivative. rsc.org This reaction is the basis for their use in the quantitative analysis of biologically important thiols like glutathione (B108866) and cysteine. nih.govnih.gov
The resulting SBD-thiol adducts exhibit distinct excitation and emission spectra. For example, SBD-thiol derivatives are typically excited around 380 nm and emit strongly in the region of 510-520 nm. researchgate.netnih.gov The fluorescence intensity of these adducts is often pH-dependent. rsc.org The reaction conditions, such as pH and temperature, can be optimized to achieve rapid and complete derivatization for analytical purposes. nih.govrsc.org For instance, the reaction of SBD-F with glutathione is optimal at 60°C and pH 9.5. nih.gov
| Thiol Compound | Excitation Max (nm) | Emission Max (nm) | Reference |
| SBD-thiol adducts (general) | ~380 | ~510 | researchgate.net |
| NBD-mercaptoethanol adduct | 425 | 520 | thermofisher.com |
| Sbf-thiol derivative | 380 | 520 | rsc.org |
Intramolecular Charge Transfer (ICT) Mechanisms in Fluorescent Derivatives
The fluorescence of benzoxadiazole derivatives is often governed by an Intramolecular Charge Transfer (ICT) mechanism. nih.govfrontiersin.orgnih.gov The benzoxadiazole ring acts as a potent electron-withdrawing group, while the substituent at the 4-position (originally the sulfonate group, and later the thioether in the adduct) can act as an electron-donating group.
Upon excitation with light of an appropriate wavelength, an electron is promoted from the highest occupied molecular orbital (HOMO), which is typically localized on the electron-donating moiety, to the lowest unoccupied molecular orbital (LUMO), which is centered on the electron-accepting benzoxadiazole core. researchgate.netnih.gov This creates a charge-separated excited state with a larger dipole moment than the ground state. The energy of this ICT state, and consequently the wavelength of the emitted fluorescence, is highly sensitive to the polarity of the surrounding environment. nih.govnih.govresearchgate.net The efficiency of this charge transfer process is a key determinant of the fluorescence quantum yield and Stokes shift of the molecule. rsc.org
Photostability and Quantum Yield Assessments of Fluorescent Benzoxadiazole Sulfonate Derivatives
The utility of a fluorescent probe is significantly dependent on its photostability and quantum yield. Photostability refers to the molecule's ability to withstand repeated cycles of excitation and emission without undergoing photochemical degradation (photobleaching). A high quantum yield signifies that a large fraction of the absorbed photons is re-emitted as fluorescence, resulting in a brighter signal.
Benzothiadiazole (BTD) derivatives, which are structurally related to benzoxadiazoles, are known for their high photostability. nih.gov This property is crucial for applications that require long-term or repeated measurements, such as fluorescence microscopy. While specific photostability data for this compound derivatives are not extensively detailed, the general robustness of the benzoxadiazole scaffold suggests favorable characteristics.
The fluorescence quantum yield of benzoxadiazole derivatives can vary significantly depending on their structure and the surrounding environment. For instance, the quantum yield of N-substituted benzothiadiazoles is highly dependent on the nature of the substituent and the polarity of the solvent. nih.gov Generally, these types of fluorophores exhibit higher quantum yields in non-polar environments.
| Derivative Type | Property | Observation | Reference |
| Benzothiadiazole (BTD) Derivatives | Photostability | Generally high | nih.gov |
| N-substituted Benzothiadiazoles | Quantum Yield | Dependent on substituent and solvent polarity | nih.gov |
| Benzoxazolyl-imidazole Conjugates | Aggregation-Induced Emission | Enhanced emission in aggregated state | nih.gov |
Environmental Sensitivity of Fluorescence and its Modulation in Research Applications
A key feature of many benzoxadiazole-based fluorophores is the sensitivity of their fluorescence emission to the local environment, a phenomenon known as solvatochromism. core.ac.ukrsc.orgmdpi.comnih.gov The fluorescence emission maximum, intensity, and lifetime of these probes can change significantly with variations in the polarity, viscosity, and hydrogen-bonding capacity of the surrounding medium. nih.govmdpi.com
This environmental sensitivity arises from the change in the dipole moment of the fluorophore upon excitation, as described by the ICT mechanism. In polar solvents, the charge-separated excited state is stabilized, leading to a lower energy level and a red-shift (a shift to longer wavelengths) in the fluorescence emission. Conversely, in non-polar environments, the emission is typically blue-shifted (shifted to shorter wavelengths) and often more intense. mdpi.com
This property is leveraged in various research applications. For example, benzoxadiazole probes can be used to study the microenvironment of biological membranes, reporting on the local polarity and lipid order. nih.gov They can also be designed to detect specific biomolecular interactions, as the binding event often leads to a change in the local environment of the probe, resulting in a measurable change in its fluorescence signal. core.ac.uk The ability to modulate the fluorescence of these compounds based on their surroundings makes them powerful tools for sensing and imaging in complex biological systems.
Advanced Analytical Methodologies Utilizing Benzoxadiazole Sulfonate Reagents
Principles of Fluorogenic Derivatization for Quantitative Analytical Applications
Fluorogenic derivatization is a strategy employed in analytical chemistry to enhance the detection of target analytes by chemically modifying them with a reagent that imparts fluorescence. The underlying principle involves the reaction of a non-fluorescent or weakly fluorescent reagent with the analyte to produce a new compound (derivative) that is intensely fluorescent. This approach is particularly valuable for the analysis of compounds that lack a native chromophore or fluorophore, such as thiols.
Ammonium (B1175870) 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F) is a prime example of a fluorogenic derivatization reagent specifically designed for thiols. The reagent itself is not fluorescent, but upon reaction with a thiol group, it forms a highly fluorescent thioether derivative. This reaction is typically carried out pre-column, before the sample is introduced into the analytical separation system. The fluorescence intensity of the resulting derivative is directly proportional to the concentration of the thiol in the sample, allowing for precise quantification.
The reaction between SBD-F and a thiol occurs under specific conditions, typically at a controlled temperature and pH. For instance, the optimal reaction conditions for SBD-F with glutathione (B108866) have been reported to be at 60°C and a pH of 9.5 for one hour. These conditions facilitate the nucleophilic substitution reaction where the thiol group of the analyte attacks the electron-deficient carbon atom of the benzoxadiazole ring, displacing the fluoride (B91410) ion. The resulting SBD-thiol adducts exhibit strong fluorescence with excitation and emission maxima around 380 nm and 515 nm, respectively.
A key advantage of using benzoxadiazole sulfonate reagents is the high selectivity towards thiol groups, minimizing interference from other nucleophilic functional groups present in complex biological matrices. Furthermore, the significant difference in fluorescence between the reagent and the derivatized product ensures a low background signal, leading to high sensitivity and low detection limits, often in the picomole to femtomole range.
To analyze disulfide species, a reduction step is necessary prior to derivatization. This is commonly achieved using reducing agents like tri-n-butylphosphine (TBP) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), which quantitatively cleave the disulfide bond to yield two thiol molecules. These newly formed thiols can then be derivatized with SBD-F, allowing for the indirect quantification of the original disulfide concentration.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a powerful and widely used technique for the separation and quantification of SBD-F derivatized thiols. This method offers excellent sensitivity and selectivity, making it ideal for the analysis of low concentrations of thiols in complex biological samples.
The separation of SBD-derivatized analytes is most commonly achieved using reversed-phase HPLC (RP-HPLC). In this mode, a nonpolar stationary phase, typically a C18 column, is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The polarity of the SBD-thiol derivatives, which is influenced by the original thiol's structure, dictates their retention time on the column.
Gradient elution is frequently employed to effectively separate a mixture of SBD-derivatized thiols with varying polarities within a reasonable analysis time. A typical gradient involves a gradual increase in the proportion of an organic solvent, such as methanol (B129727) or acetonitrile (B52724), in the aqueous mobile phase. This progressive increase in mobile phase strength allows for the sequential elution of analytes from the column, from the more polar to the more nonpolar derivatives. For example, a linear gradient from a lower to a higher concentration of acetonitrile in a phosphoric acid solution has been successfully used to separate a mixture of SBD-derivatized cysteine, homocysteine, glutathione, and N-acetylcysteine. nih.gov
In addition to RP-HPLC, hydrophilic interaction chromatography (HILIC) has been utilized for the separation of highly polar SBD-thiol derivatives that may have poor retention on traditional C18 columns. unipd.it HILIC employs a polar stationary phase and a mobile phase with a high concentration of organic solvent and a small amount of water. This technique can provide alternative selectivity for the separation of very polar thiols.
To achieve optimal separation and resolution of SBD-derivatized analytes, several chromatographic parameters must be carefully optimized. These include the mobile phase composition, pH, column temperature, and flow rate.
Mobile Phase Composition and pH: The choice of organic modifier (e.g., methanol or acetonitrile) and the composition of the aqueous buffer in the mobile phase significantly impact the retention and selectivity of the separation. The pH of the mobile phase is a critical parameter, especially for analytes with ionizable functional groups. Adjusting the pH can alter the charge state of the SBD-thiol derivatives, thereby influencing their hydrophobicity and interaction with the stationary phase. For instance, using a citric buffer at a pH of 3.0 has been shown to provide good separation of six different SBD-thiols on an InertSustain AQ-C18 column. nih.gov At this acidic pH, the carboxyl groups of the amino acid-derived thiols are protonated, which can affect their retention behavior.
Column Temperature: The temperature of the HPLC column plays a crucial role in the efficiency and reproducibility of the separation. washington.edu Increasing the column temperature generally leads to a decrease in the viscosity of the mobile phase, which can result in lower backpressure and sharper peaks. washington.edu Temperature can also affect the selectivity of the separation, as the relative retention of different analytes may change with temperature. A constant and controlled column temperature, for example at 40°C, is essential for achieving reproducible retention times. nih.govresearchgate.net
Gradient Elution: For complex mixtures of thiols, optimizing the gradient profile is key to achieving good resolution. This involves adjusting the initial and final concentrations of the organic solvent, the steepness of the gradient, and the duration of any isocratic holds. researchgate.net A "scouting gradient" is often run initially to determine the approximate elution times of the analytes, and this information is then used to fine-tune the gradient for optimal separation of the peaks of interest. nih.gov
The following interactive table summarizes typical HPLC parameters used for the analysis of SBD-derivatized thiols:
| Parameter | Condition | Rationale |
|---|---|---|
| Column | Reversed-phase C18 (e.g., InertSustain AQ-C18) | Provides good retention and separation of moderately polar SBD-thiol derivatives. |
| Mobile Phase | Gradient of aqueous buffer (e.g., citric acid or phosphate (B84403) buffer) and an organic modifier (e.g., methanol or acetonitrile) | Allows for the separation of a wide range of thiols with different polarities in a single run. |
| pH | Acidic (e.g., pH 3.0) | Controls the ionization state of the analytes to improve peak shape and retention. |
| Column Temperature | Controlled (e.g., 40°C) | Ensures reproducible retention times and can improve peak efficiency. |
| Flow Rate | 0.3 - 1.0 mL/min | Optimized for the specific column dimensions and particle size to achieve good separation efficiency. |
| Detection | Fluorescence (Excitation: ~380 nm, Emission: ~515 nm) | Provides high sensitivity and selectivity for SBD-thiol adducts. |
The HPLC-fluorescence detection method with SBD-F derivatization has been successfully applied to the quantitative analysis of various thiols and disulfides in a wide range of research samples, including plasma, urine, and tissue homogenates.
In a study on rat tissues, this methodology was used to determine the concentrations of cysteine, cystine, and glutathione. nih.gov After derivatization, the researchers found concentrations of 0.75 µmol g⁻¹ for cysteine and 0.62 µmol g⁻¹ for cystine in the kidney. nih.gov Reduced glutathione was observed in the liver, spleen, heart, and testicle at levels ranging from 1.4 to 3.4 µmol g⁻¹. nih.gov
Another application involves the analysis of intracellular thiols in human chronic myelogenous leukemia K562 cell samples. nih.gov In this research, the concentrations of various thiols were quantified, with values ranging from 5.5 to 153 pmol per 1 x 10⁶ cells. nih.gov The method was also sensitive enough to monitor the time-dependent effects of a thiol scavenger on intracellular thiol concentrations. nih.gov
For the analysis of thiols in urine, a method utilizing HILIC was developed for a mouse model of homocystinuria. unipd.it After reduction of disulfides and derivatization with SBD-F, the concentrations of homocysteine, cysteine, cysteinylglycine, and glutathione were quantified. unipd.it
The following interactive table presents a summary of research findings on the quantitative analysis of thiols and disulfides in different sample types using SBD-F derivatization and HPLC-fluorescence detection.
| Analyte | Sample Type | Concentration Found | Reference |
|---|---|---|---|
| Cysteine | Rat Kidney | 0.75 µmol g⁻¹ | nih.gov |
| Cystine | Rat Kidney | 0.62 µmol g⁻¹ | nih.gov |
| Glutathione (reduced) | Rat Liver, Spleen, Heart, Testicle | 1.4 - 3.4 µmol g⁻¹ | nih.gov |
| Various Thiols | Human Leukemia K562 Cells | 5.5 - 153 pmol / 1 x 10⁶ cells | nih.gov |
| Homocysteine, Cysteine, etc. | Mouse Urine | Quantified | unipd.it |
Mass Spectrometry (MS) Coupled Techniques for Structural Confirmation and Quantification
While HPLC with fluorescence detection provides excellent sensitivity for quantification, mass spectrometry (MS) coupled with liquid chromatography (LC-MS) offers the significant advantage of providing molecular weight and structural information, which is invaluable for the unambiguous identification of analytes.
The use of SBD-F as a derivatization agent in LC-MS analysis of thiols is an emerging area of research. Derivatization can improve the chromatographic properties and ionization efficiency of the analytes, leading to enhanced sensitivity in MS detection.
For structural confirmation, tandem mass spectrometry (MS/MS) is employed. In this technique, the derivatized analyte ion (precursor ion) is selected and fragmented, and the resulting fragment ions are detected. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of the SBD-thiol adduct. Although detailed fragmentation pathways for SBD-thiol adducts are not extensively documented in the readily available literature, the fragmentation would be expected to occur at the weaker bonds within the molecule, providing information about both the SBD-F tag and the original thiol structure. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements of both the precursor and fragment ions, further aiding in the confident identification of the derivatized thiols. drug-dev.com
For quantitative analysis, LC-MS can be operated in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, typically using a triple quadrupole mass spectrometer. washington.eduomicsonline.org In SRM/MRM, a specific precursor ion for the SBD-derivatized thiol is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific fragment ion is monitored in the third quadrupole. washington.eduomicsonline.org This highly selective detection method minimizes interferences from the sample matrix, resulting in excellent sensitivity and specificity for quantification. The development of quantitative LC-MS/MS methods for SBD-derivatized thiols would involve the optimization of MS parameters for each specific adduct, including the selection of the most abundant and stable precursor-to-product ion transitions.
While the primary application of SBD-F has been in fluorescence-based detection, its utility in LC-MS provides a powerful complementary tool for both the definitive identification and sensitive quantification of thiols and disulfides in complex biological and environmental samples.
Tandem Mass Spectrometry (MS/MS) for Fragment Identification
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used for the structural elucidation of complex molecules by fragmenting precursor ions and analyzing the resulting product ions. When applied to compounds derivatized with benzoxadiazole sulfonate reagents, such as Ammonium 7-chloro-2,1,3-benzoxadiazole-4-sulfonate, MS/MS provides detailed structural information essential for unambiguous identification. The process involves the selection of a specific precursor ion (the derivatized analyte) in the first mass spectrometer, followed by its fragmentation through collision-induced dissociation (CID). The resulting fragment ions are then separated and detected in a second mass spectrometer, generating a product ion spectrum that serves as a structural fingerprint. nih.gov
Research has demonstrated that the fragmentation patterns of benzoxadiazole sulfonate derivatives are highly characteristic. For instance, in the analysis of perfluorinated acid (PFA) and PFA-precursor isomers, specific MS/MS transitions allowed for the full resolution of most isomers. nih.gov The fragmentation of perfluorooctane (B1214571) sulfonate (PFOS) isomers, for example, can be structurally elucidated by utilizing the absence or presence of specific product ion series. nih.gov Similarly, when using stable isotope labeling in conjunction with derivatization, the labeled compounds can generate characteristic neutral fragments under CID, which facilitates their identification and differentiation from background matrices. nih.gov For example, a study on aldehyde-containing compounds labeled with a specific reagent showed they could generate two characteristic neutral fragments, allowing for their targeted detection using double neutral loss scans. nih.gov
The stability of non-covalent complexes formed between zwitterionic sulfonates and other molecules has also been investigated using ESI-MS and collision-induced dissociation, where the dissociation energies provide information about the strength of the interaction. nih.gov This approach is valuable for understanding how these derivatized molecules interact with other compounds. The use of stable isotope-labeled internal standards is a common practice in quantitative MS analyses to ensure accuracy and precision by compensating for matrix effects and variations in instrument response. researchgate.netmdpi.com
Below is a table summarizing representative fragmentation data for sulfonate-containing compounds, illustrating the types of product ions that can be used for identification.
| Precursor Ion (m/z) | Collision Energy (eV) | Major Product Ions (m/z) | Structural Assignment |
| 499 (PFOS) | 25-35 | 99 | SO₃F⁻ |
| 499 (PFOS) | 25-35 | 80 | SO₃⁻ |
| Labeled Aldehyde Derivative | 20-30 | Neutral Loss of 87 Da | Characteristic fragment from labeling reagent |
| Labeled Aldehyde Derivative | 20-30 | Neutral Loss of 91 Da | Characteristic fragment from isotope-labeled reagent |
Hydrophilic Interaction Chromatography (HILIC) in Conjunction with Benzoxadiazole Labeling
Hydrophilic Interaction Chromatography (HILIC) is a chromatographic technique that has become increasingly important for the separation of polar and hydrophilic compounds that are poorly retained in reversed-phase liquid chromatography (RPLC). researchgate.netchromatographyonline.comnih.gov The technique utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a smaller amount of aqueous solvent. chromatographyonline.com Retention is based on the partitioning of polar analytes into a water-enriched layer on the surface of the stationary phase. researchgate.netchromatographyonline.com
Method development in HILIC is influenced by several key parameters, including the choice of stationary phase, mobile phase composition (ionic strength, pH, and organic solvent content), and column temperature. nih.gov Studies have compared various HILIC stationary phases, such as zwitterionic, bare silica (B1680970), and amide columns, for the analysis of polar compounds. mdpi.com For instance, in the analysis of free glycation products, zwitterionic columns demonstrated better performance in terms of the number of detected features compared to bare silica or amide columns. mdpi.com The separation of thiols derivatized with ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F) has been successfully achieved using HILIC, allowing for the quantification of compounds like homocysteine and glutathione in biological samples. researchgate.net
The following table compares the characteristics of common HILIC stationary phases used for the analysis of polar, derivatized compounds.
| Stationary Phase Type | Primary Interaction Mechanism | Typical Analytes | Advantages |
| Zwitterionic | Partitioning, Ion Exchange | Amino acids, peptides, polar metabolites | Good retention for a wide range of polar compounds, can separate anionic and cationic species. mdpi.commerckmillipore.com |
| Amide | Partitioning, Hydrogen Bonding | Carbohydrates, N-glycans, polar drugs | Excellent for highly polar and neutral compounds, provides alternative selectivity. nih.govnih.gov |
| Bare Silica | Partitioning, Adsorption | Basic compounds, polar neutral analytes | Cost-effective, good for separating compounds with different numbers of polar functional groups. mdpi.com |
Miniaturized Chromatographic Techniques and Microfluidic Systems for Trace Analysis
The demand for faster, more efficient, and higher-throughput analytical methods has driven the development of miniaturized chromatographic techniques and microfluidic systems. nih.govacs.org These approaches offer significant advantages for trace analysis, including reduced consumption of samples and reagents, shorter analysis times, and the potential for integration and automation. nih.govnih.govmdpi.com
Miniaturized chromatography often involves the use of smaller columns or chromatographic strips (e.g., 1 x 6 cm), which leads to rapid separations. nih.govunm.edu Such systems have been widely adopted for quality control procedures, for instance in the analysis of radiopharmaceuticals, because they are simple and fast. nih.govunm.edu While these miniaturized systems are designed to be easy to use, careful attention must be paid to procedural details, such as sample spotting and strip elution, to avoid inaccurate results. unm.eduunm.edu
Microfluidic systems, or "lab-on-a-chip" technology, represent a further step in miniaturization by integrating multiple analytical processes like sample preparation, separation, and detection onto a single device. acs.orgnih.gov These devices manipulate fluids in micrometer-sized channels, enabling precise control over experimental conditions. nih.govstanford.edu The high surface-to-volume ratio in microfluidic channels enhances heat and mass transfer, leading to faster reaction times for derivatization and rapid separations. nih.gov Droplet-based microfluidics can further improve analysis by compartmentalizing samples into discrete plugs, preventing cross-contamination and interaction with channel walls. nih.gov
In the context of benzoxadiazole sulfonate reagents, miniaturized systems can be applied to achieve high-sensitivity analysis from minimal sample volumes. For example, in-capillary derivatization has been developed for capillary electrophoresis (CE), a miniaturized separation technique. nih.govnih.gov In this approach, plugs of the sample and a benzoxadiazole reagent (such as 4-fluoro-7-nitro-2,1,3-benzoxadiazole, NBD-F) are introduced sequentially into the capillary. nih.gov The derivatization reaction occurs within the capillary before the components are separated and detected, streamlining the analytical workflow. nih.govnih.gov This on-line derivatization method has been successfully used for the analysis of amino acids and peptides with laser-induced fluorescence detection, achieving low detection limits. nih.gov
The key benefits of employing miniaturized analytical systems are summarized in the table below.
| Feature | Advantage | Relevance to Trace Analysis |
| Reduced Dimensions | Lower consumption of sample and reagents. acs.orgmdpi.com | Enables analysis of precious or volume-limited samples. |
| Faster Separations | High-throughput analysis. nih.govnih.gov | Reduces overall time for sample processing and data acquisition. |
| System Integration | Combines multiple steps (e.g., derivatization, separation) on a single chip. acs.orgnih.gov | Minimizes sample handling, potential for contamination, and automates complex workflows. |
| Enhanced Efficiency | Improved heat and mass transfer. nih.gov | Leads to faster and more efficient chemical reactions for derivatization. |
Applications in Biomolecule Labeling and Biochemical Research
Strategy for Cysteine-Containing Peptide and Protein Derivatization
The specific and reliable derivatization of cysteine residues in peptides and proteins is crucial for structural and functional studies. Ammonium (B1175870) 7-chloro-2,1,3-benzoxadiazole-4-sulfonate provides a robust method for this purpose, enabling researchers to probe the roles of these critical amino acids.
The derivatization of cysteine residues with Ammonium 7-chloro-2,1,3-benzoxadiazole-4-sulfonate proceeds via a chemoselective S-alkylation reaction. nih.gov Thiol groups (-SH) in cysteine are significantly more acidic and nucleophilic than other common nucleophilic functional groups found in proteins, such as the amino groups of lysine or the hydroxyl groups of serine and threonine. masterorganicchemistry.com By controlling the reaction pH, typically maintaining it under alkaline conditions (e.g., pH 9.5), the thiol group is deprotonated to form a thiolate anion (-S⁻). nih.gov This thiolate is a potent nucleophile that readily attacks the electron-deficient carbon atom bonded to the chlorine atom on the benzoxadiazole ring, displacing the chloride ion in a nucleophilic aromatic substitution reaction. sid.irjmaterenvironsci.com This high degree of selectivity allows for the specific labeling of cysteine residues even in the complex environment of a polypeptide chain, leaving other amino acid residues unmodified. nih.gov
Disulfide bonds between cysteine residues are critical for stabilizing the tertiary and quaternary structures of many proteins. creative-proteomics.comlibretexts.org this compound is an invaluable tool for mapping these linkages. The standard methodology involves a multi-step process:
Reduction: The protein or peptide is first treated with a reducing agent, such as tributylphosphine or dithiothreitol (DTT), to cleave the disulfide bonds (S-S) and generate free thiol groups (-SH). researchgate.netcreative-proteomics.com
Derivatization: The newly exposed thiol groups are then alkylated with the SBD reagent under alkaline conditions. This step attaches a fluorescent tag to each cysteine residue that was previously involved in a disulfide bridge. researchgate.net
Analysis: The derivatized peptides are typically analyzed using separation techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). rapidnovor.comnih.gov By comparing the peptide maps and mass spectra of the protein before and after the reduction and labeling steps, researchers can identify the specific cysteine residues that were linked, thereby elucidating the protein's disulfide bond architecture. creative-proteomics.com
Methodologies for Detection and Quantification of Biological Thiols in in vitro and ex vivo Systems
The ability to accurately measure low-molecular-weight thiols in biological samples is essential for studying redox homeostasis and various disease states. SBD reagents, particularly the more reactive SBD-F, are widely used in sensitive HPLC-based methods for this purpose. nih.govsigmaaldrich.com
Elevated levels of homocysteine are a known risk factor for various diseases, making its accurate measurement in plasma and other biological fluids clinically significant. HPLC with fluorescence detection following pre-column derivatization with SBD-F is a sensitive and established method for quantifying total homocysteine, cysteine, and related thiols. nih.govsigmaaldrich.com The protocol typically involves:
Sample Preparation: A reduction step, often using tributylphosphine, is performed to release thiols from their disulfide forms (e.g., homocystine to homocysteine) and from protein-bound states, allowing for the measurement of total thiol concentration. nih.gov
Derivatization: The sample is incubated with the SBD reagent at an optimized pH and temperature (e.g., pH 9.5, 60°C) to form stable fluorescent adducts. nih.gov
Chromatographic Separation: The SBD-thiol adducts are separated on a reverse-phase HPLC column. nih.govresearchgate.net
Fluorescence Detection: The derivatives are detected using a fluorescence detector set to appropriate excitation and emission wavelengths (e.g., 385 nm Ex, 515 nm Em). nih.gov
This methodology allows for the simultaneous and sensitive quantification of multiple thiols within a single chromatographic run. researchgate.net
| Parameter | Optimized Conditions for Plasma Thiol Analysis | Source |
| Derivatization Reagent | Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulphonate (SBD-F) | nih.gov |
| Reducing Agent | Tributylphosphine | nih.gov |
| Derivatization pH | 9.5 | nih.gov |
| Derivatization Temp. | 60°C | nih.gov |
| Derivatization Time | 60 minutes | nih.gov |
| Separation Column | Supelco LC-18 base deactivated (150 x 4.6 cm i.d. 3 µM) | nih.gov |
| Mobile Phase | 5% (v/v) acetonitrile (B52724) in 0.1 M KH₂PO₄, pH 2.15 | nih.gov |
| Excitation Wavelength | 385 nm | nih.gov |
| Emission Wavelength | 515 nm | nih.gov |
Glutathione (B108866) (GSH) is the most abundant intracellular thiol and a key player in antioxidant defense. arborassays.com Measuring the ratio of its reduced (GSH) to oxidized (GSSG) forms is a critical indicator of cellular oxidative stress. nih.gov Derivatization with SBD reagents followed by HPLC is a common method for this analysis. The procedure for tissues and cell extracts involves homogenization in an acid (like sulfosalicylic acid) to precipitate proteins and prevent auto-oxidation, followed by reduction, derivatization, and HPLC analysis similar to the protocol for plasma thiols. researchgate.netarborassays.com The high sensitivity of this method is crucial for accurately measuring the typically low concentrations of GSSG.
| Thiol Compound | Detection Limit (pmol/ml) | Source |
| Glutathione | 100 | nih.gov |
| Coenzyme A | 120 | nih.gov |
| Cysteamine | 160 | nih.gov |
| Homocysteine | 330 | nih.gov |
| N-acetylcysteine | 390 | nih.gov |
| Cysteine | 3600 | nih.gov |
Role as Fluorescent Probes in Biochemical Assays and Mechanistic Investigations (e.g., enzyme studies)
The "turn-on" fluorescent nature of SBD reagents makes them excellent probes for real-time kinetic analysis of enzymes that produce or consume thiols. nih.govmdpi.com The structure of such a probe generally consists of a recognition group, a linker, and the fluorophore itself. nih.gov In this case, the thiol-reactive site of the SBD molecule acts as the recognition element.
When an enzyme-catalyzed reaction produces a thiol-containing product (e.g., GSH), the SBD reagent can be included in the assay mixture. The rate of the subsequent fluorescence increase is directly proportional to the rate of the enzymatic reaction, allowing for continuous monitoring of enzyme activity. nih.gov Conversely, if an enzyme consumes a thiol substrate, the reaction can be monitored by derivatizing the substrate first and observing the decrease in fluorescence, or by measuring the remaining substrate at different time points. This high sensitivity makes it possible to study enzyme kinetics in sub-nanomolar concentration ranges, far below the limits of many conventional assays. nih.gov These fluorescence-based assays are highly adaptable for high-throughput screening (HTS) of potential enzyme inhibitors or activators in drug discovery. mdpi.com
Development of Benzoxadiazole Sulfonate Derivatives for Specific Bioconjugation
The core structure of 2,1,3-benzoxadiazole (benzofurazan) serves as a versatile scaffold for developing derivatives with tailored reactivity and specificity for biomolecule labeling. rsc.orgrsc.org Modifications, particularly at the 4- and 7-positions of the benzoxadiazole ring, have led to a range of fluorogenic reagents designed for specific bioconjugation reactions, primarily targeting thiol groups in peptides and proteins. rsc.orgrsc.org
Research has focused on synthesizing derivatives that offer improved reaction conditions, enhanced selectivity, and diverse fluorescent properties. While reagents like this compound (SBD-Cl) and its fluoro counterpart (SBD-F) are effective for specifically labeling thiols, their conjugation often requires basic conditions (pH > 9) and elevated temperatures, which can be detrimental to sensitive biomolecules. rsc.org To address this, a milder synthetic protocol using activated molecular sieves as a catalyst has been developed, enabling the S-alkylation of cysteine residues at room temperature without the need for added bases. rsc.orgrsc.org This method enhances the utility of benzofurazan halogenides for peptide modification under conditions that better preserve the integrity of the target molecule. rsc.org
Further development has explored tuning the reactivity and selectivity by modifying the atom at the 4-position. A study on 7-sulfonamide benzoxadiazole (SBD) derivatives investigated the thiolysis reactivity with different atoms (Nitrogen, Oxygen, Sulfur, Selenium) at this position. nih.gov This research demonstrated that the leaving group at the 4-position significantly influences the derivative's interaction with various biothiols, such as glutathione (GSH), cysteine (Cys), and hydrogen sulfide (H₂S). nih.gov For instance, SBD-selenoether derivatives react efficiently with a range of biothiols, producing distinct spectral signals that allow for their differentiation. nih.gov In contrast, SBD-arylthioether derivatives offer a tunable reactivity based on structural modifications to the aryl group, enabling the rational design of probes with high selectivity for specific thiols like GSH. nih.gov
Another class of derivatives, benzofurazan sulfides, function as thiol-specific fluorogenic agents through a sulfide-thiol exchange reaction. nih.govacs.org These compounds are typically non-fluorescent on their own but form strongly fluorescent adducts upon reaction with thiols. nih.govacs.org Their high specificity is highlighted by the absence of reactivity towards other biological nucleophiles like amino, hydroxyl, or carboxyl groups, making them valuable tools for imaging and quantifying thiols in living cells. nih.govacs.org The advantage of such ionic benzofurazan derivatives is their ability to label biomolecules without imparting a hydrophobic character to the resulting fluorescent adduct, which enhances the reliability of subsequent assays. rsc.orgrsc.org
The research findings on various benzoxadiazole sulfonate derivatives are detailed in the following tables.
Table 1: Comparison of Benzoxadiazole Derivatives for Bioconjugation
| Derivative Class | Example Compound | Target Moiety | Key Features & Research Findings | Reference |
|---|---|---|---|---|
| Halogenated Benzoxadiazole Sulfonates | 4-Chloro-7-sulfobenzofurazan (SBD-Cl) | Thiol groups (e.g., Cysteine) | Specific for thiols; reaction typically requires basic pH and heat. A milder method using molecular sieves as a catalyst at room temperature has been developed. Does not add hydrophobicity to the labeled product. | rsc.orgrsc.org |
| Halogenated Benzoxadiazole Sulfonates | 4-Fluoro-7-sulfobenzofurazan (SBD-F) | Thiol groups (e.g., Cysteine) | Reacts specifically with thiols. The fluorine leaving group can alter reactivity compared to the chloro-derivative. | rsc.org |
| Substituted 7-Sulfonamide Benzoxadiazoles (SBD) | SBD-selenoether | Biothiols (GSH, Cys, H₂S) | Highly reactive; produces different spectral signals upon reaction with various biothiols, enabling their differentiation. | nih.gov |
| Substituted 7-Sulfonamide Benzoxadiazoles (SBD) | SBD-arylthioether | Glutathione (GSH) | Reactivity is tunable through structural modification of the aryl group, allowing for the rational design of probes with improved GSH selectivity over other biothiols. | nih.gov |
| Benzofurazan Sulfides | Benzofurazan sulfide 1a | Thiol groups | Fluorogenic agent (non-fluorescent until reaction). Reacts specifically and rapidly with thiols via sulfide-thiol exchange. Shows no reaction with -NH₂, -OH, or -COOH groups. | nih.govacs.org |
Table 2: Research Findings on Specific Benzofurazan Sulfide Derivatives
| Derivative | Reaction Time with NAC methyl ester* | Fluorogenic Property | Specificity | Reference |
|---|---|---|---|---|
| Benzofurazan sulfide 1a | < 5 min | Yes | Thiol-specific | nih.gov |
| Benzofurazan sulfide 1b | Longer than 5 min | Yes | Thiol-specific | nih.gov |
| Benzofurazan sulfide 1c | < 5 min | Yes | Thiol-specific | nih.gov |
| Benzofurazan sulfide 1d | < 5 min | No | Thiol-specific | nih.gov |
| Benzofurazan sulfide 1e | < 5 min | Yes | Thiol-specific | nih.gov |
*NAC methyl ester (methyl N-acetyl-L-cysteine) was used as a model small molecule thiol. nih.gov
Table of Compounds
| Compound Name | Abbreviation / Trivial Name |
|---|---|
| This compound | SBD-Cl |
| 2,1,3-benzoxadiazole | Benzofurazan |
| 4-Fluoro-7-sulfobenzofurazan | SBD-F |
| 7-Sulfonamide benzoxadiazole | SBD |
| Glutathione | GSH |
| Cysteine | Cys |
| Hydrogen sulfide | H₂S |
Computational Chemistry and Theoretical Studies of Benzoxadiazole Sulfonates
Quantum Chemical Calculations for Molecular and Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the molecular and electronic architecture of benzoxadiazole derivatives. For compounds related to 7-chloro-2,1,3-benzoxadiazole-4-sulfonate, DFT is used to model the electronic structure in both ground and excited states. frontiersin.org These calculations can determine key parameters such as bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional representation of the molecule.
Furthermore, these theoretical methods are crucial for understanding the electronic properties governed by frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. In studies of similar 2,1,3-benzoxadiazole derivatives, DFT calculations have been used to simulate emission spectra, which show good consistency with experimental results. frontiersin.org These simulations can account for solvent effects, predicting shifts in emission peaks and confirming the nature of electronic transitions, such as π-π* transitions with charge transfer characteristics. frontiersin.org
The distribution of electron density, calculated through methods like molecular electrostatic potential (MESP), helps to identify the electrophilic and nucleophilic sites within the molecule, which is fundamental for predicting its interaction with other chemical species.
Molecular Modeling and Simulation Studies of Compound Interactions (e.g., with cucurbit[n]uril)
Molecular modeling and simulation techniques are employed to study the non-covalent interactions between a guest molecule, such as a benzoxadiazole sulfonate derivative, and a host molecule. A notable example of a host system is the cucurbit[n]uril (CB[n]) family of macrocyclic compounds. While direct studies on the interaction between Ammonium (B1175870) 7-chloro-2,1,3-benzoxadiazole-4-sulfonate and cucurbiturils are not prominent, the principles can be inferred from studies involving similar guest molecules.
These simulations can reveal the dynamics and thermodynamics of complex formation. For instance, studies on styryl dyes hosted within cucurbiturils show that the interaction is driven by forces such as Coulombic interactions between the negatively charged portals of the cucurbituril (B1219460) and a cationic guest molecule. nih.gov Molecular dynamics simulations can track the translational movement and intramolecular rotations of the guest within the host's cavity. nih.gov Such studies have shown that confinement within the host can brake these intramolecular movements, affecting the guest's photophysical properties, such as increasing fluorescence decay times. nih.gov Photoinduced charge transfer within the guest molecule can also influence its movement inside the host's cavity, a feature that can be modeled to understand the dynamic behavior of the host-guest complex. nih.gov These computational approaches are vital for designing supramolecular systems with specific functions, such as molecular switches or sensors.
Quantitative Structure-Property Relationship (QSPR) Modeling for Benzoxadiazole Derivatives
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods used to predict the properties and biological activities of chemical compounds based on their molecular structures. For benzoxadiazole and related oxadiazole derivatives, 3D-QSAR models are developed to establish a correlation between the physicochemical properties of the compounds and a specific activity.
These models are built by aligning a series of related molecules and calculating various molecular field descriptors (e.g., steric and electrostatic fields). Statistical techniques, such as Partial Least Squares (PLS) regression, are then used to create a predictive model. The reliability of these models is assessed using statistical parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (R²). For a series of 1,2,4-oxadiazole (B8745197) derivatives, a 3D-QSAR model yielded a q² of 0.6319 and an R² of 0.9235, indicating good predictive ability.
The output of a 3D-QSAR study often includes contour maps that visualize the relationship between structural features and activity. These maps show regions where, for example, bulky groups, electropositive charge, or hydrogen bond donors would enhance or diminish the activity, providing a roadmap for the design of new, more potent derivatives.
Below is an example of a data table summarizing statistical parameters from a typical 3D-QSAR study on heterocyclic compounds, illustrating the robustness of such models.
| Model Parameter | Value | Description |
| q² (Cross-validated R²) | 0.6319 | Indicates the internal predictive ability of the model. |
| R² (Non-cross-validated R²) | 0.9235 | Represents the goodness of fit of the model to the training data. |
| F value | 179.0 | A high F value indicates a statistically significant regression model. |
| P value | 1.95e-047 | A very low P value signifies a high confidence level in the model. |
| Pearson-r | 0.8050 | Measures the linear correlation between predicted and experimental values. |
Note: The data in this table is representative of a 3D-QSAR study on 1,2,4-oxadiazole derivatives and serves as an illustrative example.
Prediction of Reactivity and Spectroscopic Properties through Theoretical Models
Theoretical models are extensively used to predict the reactivity and spectroscopic properties of molecules. For benzoxadiazole derivatives, Time-Dependent Density Functional Theory (TDDFT) is a primary method for simulating UV-Vis absorption spectra. nih.gov By comparing theoretical spectra with experimental data, researchers can validate their computational approach and gain deeper insight into the electronic transitions responsible for the observed absorption bands. nih.gov Studies on various benzochalcogenadiazoles have demonstrated that TDDFT, combined with appropriate functionals and basis sets, can accurately predict photophysical properties. nih.gov
The reactivity of compounds like Ammonium 7-chloro-2,1,3-benzoxadiazole-4-sulfonate can also be predicted. The chloro-substituent at the 7-position is a key site for nucleophilic aromatic substitution reactions. Theoretical studies on the closely related 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) show that it readily reacts with nucleophiles like amines and thiols. rsc.orgelsevierpure.comnih.gov Computational models can be used to study the reaction mechanisms, calculate activation energies, and predict the structure of the resulting products. For example, the reaction of NBD-Cl with L-ornithine has been investigated, showing a stoichiometric ratio of 2:1 (NBD-Cl:L-ORN) and resulting in a yellow-colored adduct with an absorbance maximum at 469 nm. rsc.org These predictive capabilities are invaluable for understanding the chemical behavior of the compound and for designing new analytical methods or molecular probes. rsc.orgresearchgate.net
Future Research Directions and Emerging Research Avenues
Design and Synthesis of Novel Benzoxadiazole Sulfonate Analogs with Enhanced Characteristics
A significant future direction lies in the rational design and synthesis of new benzoxadiazole sulfonate derivatives. The goal is to create a palette of reagents with a wide range of photophysical properties, reactivities, and selectivities. The synthesis of fluorophores containing a 2,1,3-benzoxadiazole unit associated with a π-conjugated system has been reported to yield compounds with strong, solvent-dependent fluorescence emission. frontiersin.orgresearchgate.net This approach allows for the development of probes with tailored characteristics for specific applications.
The core structure of benzoxadiazole sulfonate is highly amenable to modification, allowing for the fine-tuning of its chemical and optical properties. Research efforts will likely focus on:
Modulating Reactivity: The reactivity of the probe can be altered by changing the leaving group at the 7-position. For instance, the fluoro analog, Ammonium (B1175870) 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F), demonstrates superior reactivity towards thiols compared to its chloro counterpart, SBD-Cl. nih.govresearchgate.net Future work could explore other leaving groups to create a spectrum of reactivities suitable for different biological thiols or other nucleophiles.
Tuning Emission Wavelengths: Strategic placement of electron-donating or electron-withdrawing groups on the benzoxadiazole ring can significantly shift the excitation and emission maxima. researchgate.net This allows for the development of a series of probes that emit across the visible spectrum, enabling multiplexed detection where multiple targets are labeled with different colored fluorophores.
Enhancing Quantum Yields and Stokes Shifts: The efficiency of fluorescence (quantum yield) and the separation between excitation and emission wavelengths (Stokes shift) are critical for sensitive detection. Synthetic strategies will aim to create analogs with larger Stokes shifts and higher quantum yields to improve signal-to-noise ratios in complex biological samples. acs.org For example, some D-π-A-π-D structured fluorophores containing a 2,1,3-benzoxadiazole unit exhibit high fluorescence quantum yields (ΦFL ~0.5) and large Stokes' shifts. frontiersin.orgresearchgate.net
| Analog | Key Modification | Enhanced Characteristic | Reference |
| SBD-F | Replacement of Chlorine with Fluorine at the 7-position | Increased reactivity towards thiols | nih.govresearchgate.net |
| Methoxy- and Phenyl-substituted BTDs | Regioselective introduction of methoxy and/or phenyl groups | Tuned emission properties and circumvention of fluorescence quenching in polar protic solvents | researchgate.net |
| D-π-A-π-D Benzoxadiazoles | Association with a π-conjugated system | Strong, solvent-dependent fluorescence and large Stokes' shifts | frontiersin.orgresearchgate.net |
Integration into Advanced Automated Bioanalytical Platforms and High-Throughput Screening
The robust and reliable fluorescence generated by benzoxadiazole sulfonate derivatives upon reaction with specific targets makes them ideal candidates for high-throughput screening (HTS) assays. sbpdiscovery.orgnih.gov Future developments will focus on integrating these reagents into fully automated platforms for drug discovery, diagnostics, and systems biology research.
The key advantages that facilitate this integration include:
Fluorogenic Nature: The reagent itself is non-fluorescent or weakly fluorescent, and only becomes highly fluorescent after reacting with the target molecule. This "turn-on" mechanism minimizes background signal and eliminates the need for wash steps, simplifying assay protocols for automation.
Aqueous Solubility: The sulfonate group confers excellent water solubility, making these reagents compatible with the aqueous buffers used in most biological assays.
Specificity: Their high selectivity for thiols allows for precise quantification of specific molecules like glutathione (B108866) or cysteine-containing peptides in complex biological mixtures. nih.govrsc.org
HTS applications could include screening for enzyme inhibitors (e.g., glutathione S-transferase), identifying compounds that modulate cellular redox states, or quantifying specific biomarkers in large sample cohorts. sbpdiscovery.orgresearchgate.netucsf.edu The use of liquid chromatography with high-resolution mass spectrometry can provide a robust and reproducible method for HTS, enabling the simultaneous analysis of multiple derivatized products. thermoscientific.com
| HTS Application Area | Role of Benzoxadiazole Sulfonate | Potential Impact |
| Drug Discovery | Quantifying enzyme activity or inhibition by measuring thiol substrate/product levels. | Rapid identification of lead compounds that modulate specific enzyme targets. nih.gov |
| Cellular Assays | Measuring intracellular glutathione levels as an indicator of oxidative stress. | High-throughput screening of compounds for antioxidant or pro-oxidant effects. |
| Clinical Diagnostics | Automated quantification of thiol-containing biomarkers in patient samples. | Development of rapid diagnostic tests for diseases associated with altered thiol metabolism. |
Exploration of Catalytic Applications Beyond Thiol Activation
While primarily known for their role in thiol derivatization, the electron-deficient nature of the 2,1,3-benzoxadiazole ring system suggests potential for applications in catalysis. The heterocyclic core could potentially act as a catalyst or a ligand in various organic transformations. Future research may explore if these compounds can facilitate reactions beyond simple nucleophilic aromatic substitution. This remains a largely unexplored area, representing a blue-sky research avenue for this class of molecules.
Deeper Theoretical Insights to Guide Rational Design and Application Development
Computational chemistry provides powerful tools for understanding the structure-property relationships of fluorescent probes. nih.govacs.org Future research will increasingly rely on theoretical calculations to guide the synthesis of new benzoxadiazole sulfonate analogs with desired characteristics.
Methods such as Time-Dependent Density Functional Theory (TD-DFT) can be used to:
Predict Photophysical Properties: Accurately predict the absorption and emission wavelengths of novel, unsynthesized analogs, saving significant synthetic effort. researchgate.netnih.govacs.org
Elucidate Reaction Mechanisms: Model the reaction pathways between the probe and its target to understand the factors governing reactivity and selectivity.
Rationalize Environmental Effects: Simulate how the fluorescence properties of the probe-adduct change in different solvent environments or when bound to a protein, aiding in the design of probes for specific intracellular compartments.
These computational insights provide a necessary framework for the rational design of new substituted benzoxadiazole fluorophores, accelerating the development of next-generation probes for a wide range of scientific applications. nih.govacs.orgrsc.org
| Computational Method | Application in Benzoxadiazole Research | Benefit |
| Time-Dependent Density Functional Theory (TD-DFT) | Prediction of absorption and emission energies of fluorophores. nih.govacs.org | Guides the design of new probes with specific spectral properties, reducing trial-and-error synthesis. |
| Quantum Chemical Calculations | Modeling of electronic structure in ground and excited states. researchgate.net | Provides a deeper understanding of the intramolecular charge transfer (ICT) states responsible for fluorescence. |
| Molecular Docking | Simulating the binding of derivatives to biological targets like enzymes. nih.gov | Correlates structural features with biological activity and helps in designing more potent inhibitors or probes. |
Q & A
Q. What are the established synthetic routes and purification methods for Ammonium 7-chloro-2,1,3-benzoxadiazole-4-sulfonate?
The compound is synthesized via nucleophilic substitution or coupling reactions. For example, ethyl bromoacetate can react with a benzoxadiazole precursor in dimethylformamide (DMF) under reflux (9 hours), followed by solvent removal under reduced pressure and recrystallization from ethanol . Key parameters include solvent choice (polar aprotic solvents enhance reactivity), stoichiometric ratios, and purification via recrystallization or column chromatography. ACS-grade reagents, such as ammonium salts, ensure reproducibility .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substitution patterns and purity.
- Mass Spectrometry (MS): High-resolution MS verifies molecular weight and fragmentation patterns.
- X-ray Crystallography: Resolves hydrogen-bonding networks, as seen in analogous sulfonate salts (e.g., N—H⋯O interactions in benzene-1,2-diamine derivatives) .
- Melting Point (mp): Consistency with literature values (e.g., 96–99°C for related benzoxadiazoles) ensures structural integrity .
Q. What are the primary research applications of this compound in analytical chemistry?
Its sulfonate group and electron-deficient benzoxadiazole core make it a fluorogenic probe for detecting amino acids, sulfonamides, or thiol-containing biomolecules. It may also serve as a derivatization agent in HPLC or fluorescence assays, akin to 4-chloro-7-nitro-benzofurazan (NBD-chloride) .
Advanced Research Questions
Q. How can mechanistic studies elucidate the reaction pathways in synthesizing this compound?
Employ factorial design to isolate variables (e.g., temperature, solvent polarity, catalyst loading). For example, varying DMF concentration and reflux time could reveal rate-limiting steps. Kinetic studies (e.g., in situ IR monitoring) and isotopic labeling (e.g., ¹⁸O tracking in sulfonate formation) provide mechanistic insights .
Q. What computational strategies optimize its electronic properties for specific applications?
Density Functional Theory (DFT) models predict charge distribution, reactivity, and fluorescence behavior. COMSOL Multiphysics simulations can model solvent interactions or diffusion kinetics in separation processes . Link calculations to experimental data (e.g., UV-Vis spectra) to validate theoretical frameworks .
Q. How to resolve contradictions in reported bioactivity or stability data?
- Meta-analysis: Compare studies using criteria like solvent purity (ACS-grade vs. technical grade) .
- Replication studies: Reproduce experiments under controlled conditions (e.g., inert atmosphere to prevent oxidation).
- Statistical tools: Use ANOVA to assess variability in biological assay results (e.g., antimicrobial activity discrepancies) .
Q. What methodologies assess its stability under extreme pH or temperature conditions?
Conduct accelerated aging studies :
- Thermal stability: Thermogravimetric Analysis (TGA) at 25–300°C.
- pH stability: Monitor degradation via HPLC in buffers (pH 1–13).
- Light sensitivity: UV-Vis spectroscopy under controlled irradiation .
Q. How to investigate its interactions with biological macromolecules?
Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with proteins or DNA. Validate with Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). For example, benzoxadiazole derivatives show antimicrobial activity via enzyme inhibition .
Q. What advanced separation techniques improve its isolation from complex mixtures?
- Ion-exchange chromatography: Leverage sulfonate’s anionic character.
- Membrane technologies: Optimize pore size and charge for nanofiltration .
- HPLC: Use C18 columns with ion-pairing agents (e.g., tetrabutylammonium bromide) .
Q. How to integrate theoretical frameworks into experimental design for this compound?
Ground studies in sulfonate chemistry (e.g., nucleophilic aromatic substitution) or electron-deficient heterocycles (e.g., benzoxadiazole’s fluorescence quenching mechanisms). For example, design fluorescence assays based on Förster Resonance Energy Transfer (FRET) theory .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
